Anti-Mycobacterial Potency of Alpha/Beta-Hydrolase-IN-1 vs. In-Class Comparators
Alpha/beta-Hydrolase-IN-1 (compound 1e) exhibits the most potent growth inhibitory activity against Mycobacterium tuberculosis in its class. Its MIC of 16 microM (8.4 microg/mL) against M. tuberculosis H37Ra is defined as 'best-in-class' within the series of five synthesized THL derivatives (1a through 1e) [1]. While the parent compound THL (1a) is a known inhibitor of mycobacterial hydrolases, its MIC was not reported to match this potency in the same microtiter assay, and other analogs like compound 10d, despite having resolved enzyme-inhibitor complex structures, did not demonstrate superior cellular potency [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Ra in microtiter assay |
|---|---|
| Target Compound Data | 16 microM (8.4 microg/mL) |
| Comparator Or Baseline | Compound 1a (THL) and compounds 1b-1d; Compound 10d |
| Quantified Difference | Defined as 'best-in-class' among compounds 1a-1e. Compound 10d primarily characterized as an enzyme inhibitor (Ag85A IC50 = 34 +/- 22 microM, Ag85C IC50 = 66 +/- 8 microM) with no superior MIC reported. |
| Conditions | Microtiter assay plate against M. tuberculosis H37Ra |
Why This Matters
This establishes alpha/beta-Hydrolase-IN-1 as the most potent whole-cell active compound in its direct synthetic series, making it the preferred candidate for cellular studies over its structural analogs.
- [1] Khan SS, Sudasinghe TD, Landgraf AD, Ronning DR, Sucheck SJ. Total Synthesis of Tetrahydrolipstatin, Its Derivatives, and Evaluation of Their Ability to Potentiate Multiple Antibiotic Classes against Mycobacterium Species. ACS Infect Dis. 2021 Oct 8;7(10):2876-2888. View Source
